3-(Methylamino)cyclopent-2-en-1-one
Description
Properties
CAS No. |
82444-46-0 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-(methylamino)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H9NO/c1-7-5-2-3-6(8)4-5/h4,7H,2-3H2,1H3 |
InChI Key |
TUVYBGJPCZHJTM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=O)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key cyclopentenone derivatives and their substituents, molecular formulas, and distinguishing features:
Physicochemical and Toxicological Properties
- Lipophilicity: Alkyl groups (e.g., 3-CH₃, 3-CH₂CH₃) increase logP values, enhancing membrane permeability. Ethyl derivatives (logP ~1.8) are more lipophilic than methyl analogs (logP ~1.2) . Amino groups (e.g., -NHCH₃) introduce polarity, reducing logP but improving water solubility via hydrogen bonding.
- Toxicity: 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one (CAS 68922-13-4) serves as a read-across analog for genotoxicity and skin sensitization due to structural similarity and shared metabolic pathways .
Preparation Methods
Cyclization of Keto-Amine Precursors
The cyclization of diketones or keto-amines represents a classical route to cyclopentenones. For 3-(methylamino)cyclopent-2-en-1-one, this method would involve designing a linear precursor with the methylamino group pre-installed. For example, 5-(methylamino)-2,4-pentanedione could undergo intramolecular aldol condensation under basic conditions to form the cyclopentenone ring.
In a related synthesis, 2,5-hexanedione cyclizes to 3-methylcyclopent-2-en-1-one using calcium oxide (CaO) at 150°C under nitrogen, achieving 98% yield . Adapting this, substituting 2,5-hexanedione with a methylamino-containing diketone (e.g., 5-(methylamino)-2,4-pentanedione) and employing similar basic catalysts like CaO or lithium hydroxide could facilitate ring closure. However, the instability of methylamino-diketones may necessitate inert atmospheres and controlled temperatures to prevent decomposition.
Reductive Amination of Cyclopentenone Derivatives
Reductive amination offers a two-step route: (1) introducing a ketone group at the 3-position of cyclopent-2-en-1-one, followed by (2) reaction with methylamine and a reducing agent. This method is exemplified in the synthesis of 3-methylamino-1-phenyl-1-propanol, where sodium borohydride in acetic acid reduces an α,β-unsaturated ketone intermediate .
For this compound, cyclopent-2-en-1-one could first undergo α-ketonization via oxidation or aldol addition. Subsequent treatment with methylamine and a borohydride reagent would yield the target compound. Critical parameters include:
-
Solvent choice : Glacial acetic acid enhances protonation of the imine intermediate .
-
Temperature : Reactions performed at 1–15°C minimize side reactions .
-
Stoichiometry : A 5:1 molar ratio of NaBH₄ to substrate ensures complete reduction .
This method’s feasibility depends on the accessibility of the ketone precursor, which may require additional functionalization steps.
Wittig Olefination and Enamide Formation
Wittig reactions construct cyclopentenone rings from γ-keto esters or aldehydes. A 2021 study demonstrated the synthesis of 2-(4-fluorophenyl)-3-(methylamino)cyclopent-2-en-1-one via Wittig olefination of an enamide precursor . The general procedure involves:
-
N-Alkylation of imides with methyl iodide to form enamides.
-
Wittig olefination using triphenylphosphine ylides to generate the cyclopentenone core.
Applying this to this compound would require:
-
Starting material : A γ-keto ester with a methylamino group at the β-position.
-
Conditions : Anhydrous solvents (e.g., CH₂Cl₂) and reflux temperatures .
Key advantages include stereochemical control and compatibility with sensitive functional groups. However, the multi-step process may limit overall yield.
Nucleophilic Substitution on Halogenated Cyclopentenones
Nucleophilic displacement of a halogen atom at the 3-position of cyclopent-2-en-1-one with methylamine offers a direct route. For instance, 3-chlorocyclopent-2-en-1-one could react with methylamine in polar aprotic solvents (e.g., DMF) under elevated temperatures (80–100°C).
While no direct examples exist for this compound, analogous substitutions are documented for methoxycyclopentenones . The reaction’s success hinges on:
-
Leaving group reactivity : Bromine or iodine substituents enhance substitution rates.
-
Base selection : Triethylamine or K₂CO₃ neutralizes HX byproducts.
Potential side reactions include elimination to form cyclopentadienones, necessitating careful optimization of reaction conditions.
Michael Addition of Methylamine to Cyclopent-2-en-1-one
The Michael addition of methylamine to an α,β-unsaturated ketone represents a conjugate addition pathway. Cyclopent-2-en-1-one’s electron-deficient double bond can undergo nucleophilic attack by methylamine, followed by tautomerization to the thermodynamically stable enaminone.
Critical factors include:
-
Catalysis : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., AcOH) accelerate the reaction.
-
Solvent : Protic solvents like ethanol stabilize the transition state.
This method is conceptually simple but may suffer from regioselectivity issues if competing addition sites exist.
Comparative Analysis of Synthetic Routes
| Method | Yield Potential | Complexity | Scalability | Key Challenges |
|---|---|---|---|---|
| Cyclization | Moderate (60–80%) | High | Moderate | Precursor synthesis |
| Reductive Amination | High (70–90%) | Moderate | High | Ketone intermediate stability |
| Wittig Olefination | Low–Moderate | Very High | Low | Multi-step optimization |
| Nucleophilic Substitution | Moderate | Low | High | Leaving group availability |
| Michael Addition | Variable | Low | Moderate | Regioselectivity control |
Q & A
Q. What green chemistry approaches are recommended for synthesizing 3-(Methylamino)cyclopent-2-en-1-one?
- Methodological Answer : Water-based synthesis under mild conditions (e.g., room temperature) is effective for cyclopentenone derivatives. For example, bifunctionalized cyclopentenones can be synthesized using water as a solvent and catalytic systems like Lewis acids or organocatalysts. This minimizes toxic byproducts and aligns with green chemistry principles. Spectral validation (HRMS, NMR) should confirm product identity and purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., observed [M+H]+ vs. calculated values; deviation < 1 ppm).
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, cyclopentenone derivatives show characteristic olefinic proton signals at δ 5.5–6.5 ppm .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and amine (N-H) bands around 3300 cm⁻¹ .
Q. What safety protocols should guide handling of this compound?
- Methodological Answer : Follow safety frameworks for structurally related cyclopentenones. The IFRA Standard recommends:
- Use of PPE (gloves, goggles, lab coats).
- Ventilation systems to avoid inhalation.
- Storage in airtight containers away from oxidizers.
Toxicity assessments should reference RIFM criteria for skin sensitization and aquatic risk .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized during synthesis?
- Methodological Answer :
- Chiral Catalysis : Use enantioselective catalysts (e.g., chiral amines or transition-metal complexes) to control stereochemistry.
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) for separation.
- Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer. Comparative CD (Circular Dichroism) or polarimetry validates enantiomeric excess .
Q. What computational methods predict metabolic pathways for this compound?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate cytochrome P450 interactions and metabolite formation.
- Docking Studies : Model interactions with enzymes like CYP3A4 using AutoDock Vina.
- Experimental Validation : Cross-reference predictions with in vitro microsomal assays and GC-MS metabolite profiling, as applied to similar cyclopentenones .
Q. How do structural modifications (e.g., methylamino group) influence reactivity in nucleophilic additions?
- Methodological Answer :
- Electronic Effects : The methylamino group enhances nucleophilicity at the β-carbon via resonance stabilization.
- Steric Effects : Substituent bulkiness may direct regioselectivity. For example, bulky amines favor 1,4-addition over 1,2-addition in cyclopentenones.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to compare rates under varying conditions (solvent, catalyst) .
Q. How can contradictions in reported biological activities of cyclopentenones be resolved?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor assays) and concentrations (IC50/EC50 ranges).
- Structural Confirmation : Verify compound identity via XRD or 2D NMR for disputed samples.
- Meta-Analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., solvent polarity, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
